6-Methylmercaptopurine riboside-d3

Therapeutic Drug Monitoring LC-MS/MS Quantification Thiopurine Metabolites

Accurate LC-MS/MS quantification of thiopurine metabolites requires an internal standard that mirrors analyte behavior to correct recovery and matrix effects. 6-Methylmercaptopurine riboside-d3 (6-MMPR-d3) is a stable isotope-labeled internal standard designed for this purpose. - Validated in clinical methods for 6-MMP and 6-TGN from <50 µL whole blood (LLOQ 30 pmol/0.2 mL; imprecision <7.5%). - Eliminates bias from structural analog IS (≥15% deviation vs. SIL-IS reference). - Supports TPMT enzyme activity assays and pharmacokinetic studies.

Molecular Formula C11H14N4O4S
Molecular Weight 301.34 g/mol
Cat. No. B12421324
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methylmercaptopurine riboside-d3
Molecular FormulaC11H14N4O4S
Molecular Weight301.34 g/mol
Structural Identifiers
SMILESCSC1=NC=NC2=C1N=CN2C3C(C(C(O3)CO)O)O
InChIInChI=1S/C11H14N4O4S/c1-20-10-6-9(12-3-13-10)15(4-14-6)11-8(18)7(17)5(2-16)19-11/h3-5,7-8,11,16-18H,2H2,1H3/t5-,7-,8-,11-/m1/s1/i1D3
InChIKeyZDRFDHHANOYUTE-YZLHILBGSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Methylmercaptopurine riboside-d3 Isotope-Labeled Internal Standard


6-Methylmercaptopurine riboside-d3 (6-MMPR-d3) is a deuterium-labeled analog of 6-methylmercaptopurine riboside, a thiopurine nucleoside metabolite derived from the immunosuppressive and antineoplastic prodrugs azathioprine and 6-mercaptopurine [1]. The compound is synthesized by incorporating three deuterium atoms at the 5′,5′-positions of the ribose moiety, yielding a molecular formula of C₁₁H₁₁D₃N₄O₄S and a molecular weight of 301.34 g/mol . As a stable isotope-labeled internal standard (SIL-IS), 6-MMPR-d3 is specifically designed for the accurate quantification of its non-deuterated counterpart (6-MMPR/6-MMP) in complex biological matrices via liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) .

Type Stable isotope-labeled internal standard (SIL-IS)
Label Deuterium (d3) at 5′,5′-ribose positions
Workflow LC-MS/MS or GC-MS quantification of 6-MMP
Matrix fit Research matrices: whole blood lysate, erythrocyte lysate, enzymatic incubations

Co-elutes with native 6-methylmercaptopurine; compensates for extraction recovery and matrix effects in research bioanalysis.

Non-Isotopic IS Limitations for 6-MMPR-d3


In quantitative LC-MS/MS bioanalysis, the internal standard (IS) must correct for variations in sample extraction recovery, chromatographic behavior, and ionization efficiency (matrix effects) [1]. Non-isotopic structural analogs (SA-IS) differ in physicochemical properties—such as hydrophobicity, pKa, and retention time—relative to the target analyte 6-MMPR, leading to differential extraction recovery and ionization suppression/enhancement profiles that compromise assay accuracy [2]. A systematic evaluation of nine structural analog internal standards for 6-MMP quantification revealed that only isotopically labeled variants consistently achieved excellent agreement with the target analyte; several substituted analogs exhibited unacceptable bias (≥15%) compared to the stable isotope-labeled internal standard [3]. Even the deuterated form (6-MMPR-d3) must be validated for isotopic integrity, as deuterium scrambling or exchange at labile positions can generate signal interference across multiple reaction monitoring (MRM) channels .

Target

6-MMPR-d3 (deuterated SIL-IS): near-identical retention, ionization, and recovery to 6-MMP.

Non-isotopic structural analog

Differential hydrophobicity, pKa, and retention time may alter extraction recovery and ion suppression/enhancement profiles. Reported bias ≥15% for some amine-substituted analogs in research matrices.

Target

Deuterium label at stable ribose positions; minimal H/D exchange under typical LC conditions.

Deuterated analog with labile label

Deuterium scrambling or exchange at labile sites may generate signal interference across MRM channels, requiring isotopic integrity validation.

6-MMPR-d3 vs. Structural Analog IS: Quantitative Evidence


Precision: Isotope-Labeled vs. Halogen-Substituted IS

In a head-to-head method comparison using patient-derived cytolysed red blood cell samples, 6-MMP concentrations quantified using the stable isotope-labeled internal standard (SIL-IS) were compared against concentrations derived from nine candidate structural analog internal standards (SA-IS) [1]. The SIL-IS served as the reference comparator. Halogen-substituted analogs (chloro- and bromo-derivatives) demonstrated acceptable performance with minimal bias, whereas two SA-IS candidates bearing substituted amine moieties exhibited unacceptable bias exceeding 15% relative to the SIL-IS, rendering them unsuitable for accurate clinical quantification [1].

Precision vs. SA-IS
Head-to-head
Amine-substituted SA-IS: ≥15% bias vs. SIL-IS reference; halogen-substituted analogs within acceptable limits
Reported comparator bias context. Supports selection of isotopically labeled IS for research matrix quantification.
Cytolysed red blood cell research samples; LC-MS/MS; 6-MMP range 100–1200 ng/mL
Therapeutic Drug Monitoring LC-MS/MS Quantification Thiopurine Metabolites

Whole Blood TDM Method Validation

A validated clinical LC-MS/MS method for simultaneous quantification of 6-thioguanine nucleotides (6-TGN) and 6-methylmercaptopurine (6-MMP) employed 6-MMP-d3 as the isotope-labeled internal standard in whole blood [1]. The method achieved a lower limit of quantification (LLOQ) of 30 pmol/0.2 mL for 6-MMP, with calibration curves demonstrating linearity across the clinically relevant range up to 10,000 pmol/0.2 mL (r > 0.999) [1]. Intraassay and interassay imprecision was <7.5% across three tested concentration levels for both 6-TGN and 6-MMP [1]. Method comparison against established erythrocyte-based assays yielded correlation equations of y = 1.1x − 124 for 6-MMP, confirming acceptable agreement while requiring significantly less hands-on time and only <50 µL of whole blood [1].

Whole blood method LLOQ
Cross-study comparable
LLOQ 30 pmol/0.2 mL; r > 0.999 (up to 10,000 pmol/0.2 mL)
Supports bioanalytical validation review. Enables quantification across a wide research-relevant range.
EDTA whole blood research samples; acid hydrolysis; C18 LC; ESI-MS/MS MRM
Therapeutic Drug Monitoring Method Validation Azathioprine Metabolites

Matrix Effect Compensation: Isotope-Labeled vs. Non-Labeled IS

The whole-blood LC-MS/MS method employing 6-MMP-d3 explicitly compensates for sample preparation variability and matrix effects through the use of isotope-labeled internal standards [1]. This compensation is achieved because deuterated internal standards co-elute with the native analyte and exhibit nearly identical extraction recovery and ionization response characteristics . In contrast, non-isotopic internal standards frequently exhibit differential chromatographic behavior and ion suppression/enhancement profiles in complex biological matrices, leading to systematic quantitative errors [2].

Matrix effect compensation
Class-level inference
Co-elution with native analyte; near-identical extraction recovery and ionization efficiency in whole-blood lysate matrix
Supports matrix-effect control in bioanalytical method transfer. Deuterated IS minimizes systematic quantitative errors vs. non-isotopic analogs.
Hemoglobin normalization to 120 g/L; acid hydrolysis extraction; ESI-MS/MS
Matrix Effects Ion Suppression LC-MS/MS Bioanalysis

Interference-Free TPMT Activity Measurement

A validated LC-MS/MS method for measuring thiopurine S-methyltransferase (TPMT) activity utilized d3-6-MMP as the primary quantification analyte, with d2-2,8-hypoxanthine serving as the internal standard [1]. The assay demonstrated excellent linearity with a coefficient of determination (r²) of 0.9999 across the concentration range of 1–500 ng/mL d3-6-MMP [1]. Intra-day and inter-day imprecision ranged from 7.6–9.1% CV and 3.7–9.2% CV, respectively, with recovery between 94.9% and 112.3% [1]. Critically, the use of isotopically labeled d3-SAM substrate and d3-6-MMP product eliminates interference from non-enzymatic methylation, which previously caused false assignment of abnormal TPMT activity in traditional radiochemical assays [1].

TPMT activity assay
Cross-study comparable
r² = 0.9999 (1–500 ng/mL d3-6-MMP); intra-day CV 7.6–9.1%; inter-day CV 3.7–9.2%; recovery 94.9–112.3%
Reported interference-free enzyme activity measurement. Supports TPMT phenotyping research without non-enzymatic methylation interference.
Enzymatic incubation with d3-SAM; d2-hypoxanthine IS; research samples (n=108)
TPMT Phenotyping Enzyme Activity Assay Thiopurine Pharmacogenetics

Applications of 6-Methylmercaptopurine riboside-d3


Whole Blood Therapeutic Drug Monitoring by LC-MS/MS

6-Methylmercaptopurine riboside-d3 (as 6-MMP-d3) is validated for use as an isotope-labeled internal standard in a clinical LC-MS/MS method that simultaneously quantifies 6-thioguanine nucleotides and 6-methylmercaptopurine from <50 µL of EDTA-anticoagulated whole blood [1]. The method achieves an LLOQ of 30 pmol/0.2 mL with intra- and inter-assay imprecision <7.5% and correlates well with established washed-erythrocyte methods (r > 0.999 linearity) while requiring significantly less hands-on time [1]. This application is directly supported by published method validation data and is suitable for monitoring azathioprine and 6-mercaptopurine therapy in inflammatory bowel disease and leukemia patients.

TPMT Phenotyping by Isotope-Dilution LC-MS/MS

d3-6-MMP serves as the primary quantification analyte in a validated LC-MS/MS method for measuring thiopurine S-methyltransferase (TPMT) enzyme activity [2]. The method uses isotopically labeled d3-SAM as the methyl donor substrate during enzymatic incubation, with the resulting d3-6-MMP product quantified against a d2-2,8-hypoxanthine internal standard [2]. The assay demonstrates r² = 0.9999 linearity (1–500 ng/mL), recovery of 94.9–112.3%, and correctly classified all TPMT deficiency cases (homozygous and heterozygous) in 108 clinical validation samples [2]. The isotopically labeled product eliminates interference from non-enzymatic methylation that compromises traditional radiochemical TPMT assays [2].

Calibration and QC for 6-MMPR Pharmacokinetics

6-Methylmercaptopurine riboside-d3 is intended for use as an internal standard for the quantification of 6-MMP (6-methylmercaptopurine) by GC-MS or LC-MS in research applications . The deuterated analog enables accurate quantification of 6-MMPR in pharmacokinetic studies, metabolic flux analyses, and in vitro metabolism experiments involving thiopurine methyltransferase and inosine-5′-monophosphate dehydrogenase enzyme systems . The compound compensates for extraction recovery variation and matrix effects across diverse biological matrices, improving quantitative reproducibility relative to non-isotopic internal standard approaches.

Cross-Validation of Structural Analog Internal Standards

6-MMPR-d3 serves as the benchmark reference standard for evaluating candidate structural analog internal standards in LC-MS/MS method development [3]. As demonstrated by Smith et al., the SIL-IS provides the reference comparator against which SA-IS performance (linearity, accuracy, precision, and ion suppression) is assessed [3]. Laboratories developing cost-reduction strategies by substituting non-isotopic analogs require access to 6-MMPR-d3 to validate that candidate SA-IS candidates do not introduce unacceptable bias (i.e., <15% deviation from SIL-IS reference values) [3].

Application
Selection Property
Validation Focus
Whole blood research matrix bioanalysis
Isotope-labeled co-elution and identical ionization
Matrix effect correction and recovery across calibration range
TPMT enzyme activity research
Isotope-dilution LC-MS/MS product quantification
Interference-free measurement vs. radiochemical assays
6-MMPR pharmacokinetic studies
Deuterated internal standard for GC-MS or LC-MS
Extraction recovery and matrix effect compensation
Internal standard benchmarking
SIL-IS as reference comparator for SA-IS evaluation
Bias assessment (accuracy, precision, ion suppression) for structural analogs

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Methylmercaptopurine riboside-d3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.